3-Amino-1-benzylpyrrolidin-2-one
Overview
Description
3-Amino-1-benzylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c12-10-6-7-13 (11 (10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 . This indicates that the compound contains a pyrrolidin-2-one ring with an amino group at the 3-position and a benzyl group at the 1-position.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Discovery and Evaluation in Cancer Therapy
- The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment highlighted the importance of compounds with similar structural features to "3-Amino-1-benzylpyrrolidin-2-one". These compounds showed excellent potency against PARP enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).
Cognitive and Attention Enhancement
- H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton, related structurally to "this compound", were discovered to have potent cognition and attention enhancing properties in animal models, demonstrating the potential for treating cognitive dysfunction (Cowart et al., 2005).
Synthetic Methodologies
- A convenient route to synthesize "1-Benzyl 3-aminopyrrolidine" and "3-aminopiperidine" has been described, demonstrating the utility of this compound in organic synthesis (Jean et al., 2001).
Application in Biomolecule Probing
- Derivatives of polyvinylpyrrolidin-2-one have been used to develop water-soluble, electrochemically active probes for biomolecules, illustrating the versatility of compounds related to "this compound" in bioanalytical chemistry (Baldoli et al., 2007).
Safety and Hazards
Future Directions
While specific future directions for 3-Amino-1-benzylpyrrolidin-2-one are not available, pyrrolidine compounds are of great interest in drug discovery due to their potential biological activities . They are often used as scaffolds for the development of new compounds with different biological profiles .
Properties
IUPAC Name |
3-amino-1-benzylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJCASYSZKDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749200-45-1 | |
Record name | 3-amino-1-benzylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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